

# 3-Bromo-2-chlorobenzotrifluoride chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 3-Bromo-2-chlorobenzotrifluoride

Cat. No.: B1274751

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## An In-depth Technical Guide to 3-Bromo-2-chlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-Bromo-2-chlorobenzotrifluoride**, with the IUPAC name 1-bromo-2-chloro-3-(trifluoromethyl)benzene, is a halogenated aromatic compound. Its trifluoromethyl group and halogen substituents make it a potentially valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The electron-withdrawing nature of the trifluoromethyl group and the presence of bromine and chlorine atoms at specific positions on the benzene ring offer multiple reaction sites for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, a plausible synthesis protocol, and expected spectroscopic characteristics.

## Chemical Structure and IUPAC Name

The chemical structure of **3-Bromo-2-chlorobenzotrifluoride** is a benzene ring substituted with a bromine atom at position 3, a chlorine atom at position 2, and a trifluoromethyl group at position 1.

IUPAC Name: 1-bromo-2-chloro-3-(trifluoromethyl)benzene[1]

Synonyms: **3-Bromo-2-chlorobenzotrifluoride**[1]

CAS Number: 56131-47-6[1]

Molecular Formula: C<sub>7</sub>H<sub>3</sub>BrClF<sub>3</sub>[1]

## Physicochemical Properties

Experimental data for **3-Bromo-2-chlorobenzotrifluoride** is limited. The following table summarizes computed data from reliable sources and provides experimental data for a closely related isomer, 4-Bromo-3-chlorobenzotrifluoride, for comparison and estimation purposes.

| Property         | 3-Bromo-2-chlorobenzotrifluoride<br>(Computed) | 4-Bromo-3-chlorobenzotrifluoride<br>(Experimental) |
|------------------|--|--|
| Molecular Weight | 259.45 g/mol [1]                               | 259.451 g/mol [2]                                  |
| Boiling Point    | Not available                                  | 211.3±35.0 °C at 760 mmHg[2]                       |
| Melting Point    | Not available                                  | -25.0 to -22.8 °C                                  |
| Density          | Not available                                  | 1.7±0.1 g/cm <sup>3</sup> [2]                      |
| Refractive Index | Not available                                  | 1.491[2]   |
| Vapor Pressure   | Not available                                  | 0.267 mmHg at 25°C                                 |
| Flash Point      | Not available                                  | 81.6±25.9 °C[3]                                    |
| XLogP3           | 4.1[1]   | 4.1  |

## Experimental Protocols: Synthesis of Halogenated Benzotrifluorides

A specific, detailed experimental protocol for the synthesis of **3-Bromo-2-chlorobenzotrifluoride** is not readily available in the literature. However, a plausible synthetic route can be devised based on general methods for the halogenation of benzotrifluoride derivatives. One common approach involves the direct halogenation of a suitable benzotrifluoride precursor.

### Proposed Synthesis of 1-Bromo-2-chloro-3-(trifluoromethyl)benzene:

A potential starting material for the synthesis of 1-bromo-2-chloro-3-(trifluoromethyl)benzene is 2-chloro-3-(trifluoromethyl)aniline. The synthesis could proceed via a Sandmeyer-type reaction.

#### Step 1: Diazotization of 2-chloro-3-(trifluoromethyl)aniline

- Dissolve 2-chloro-3-(trifluoromethyl)aniline in an aqueous solution of a strong acid, such as hydrobromic acid (HBr).
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add a solution of sodium nitrite (NaNO<sub>2</sub>) in water to the cooled aniline solution while maintaining the temperature below 5 °C. The addition is continued until a slight excess of nitrous acid is detected (e.g., with starch-iodide paper). This reaction forms the corresponding diazonium salt.

#### Step 2: Sandmeyer Reaction (Bromination)

- In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.
- Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.
- After the addition is complete, warm the reaction mixture gently to ensure the complete decomposition of the diazonium salt.
- The crude product, 1-bromo-2-chloro-3-(trifluoromethyl)benzene, will separate as an oil.

#### Step 3: Work-up and Purification

- Separate the organic layer.
- Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate to remove any residual acid, and finally with water again.
- Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

- Filter to remove the drying agent.
- Purify the crude product by fractional distillation under reduced pressure to obtain pure 1-bromo-2-chloro-3-(trifluoromethyl)benzene.

## Spectroscopic Data (Expected)

No specific experimental spectroscopic data for **3-Bromo-2-chlorobenzotrifluoride** has been identified. However, the expected spectral characteristics can be predicted based on the analysis of related compounds and general spectroscopic principles.

<sup>1</sup>H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically  $\delta$  7.0-8.0 ppm). Due to the substitution pattern, three distinct signals corresponding to the three aromatic protons would be anticipated, each exhibiting coupling to the other aromatic protons.

<sup>13</sup>C NMR: The carbon NMR spectrum will show seven distinct signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The other six carbons will be in the aromatic region, with their chemical shifts influenced by the attached substituents (Br, Cl, CF<sub>3</sub>).

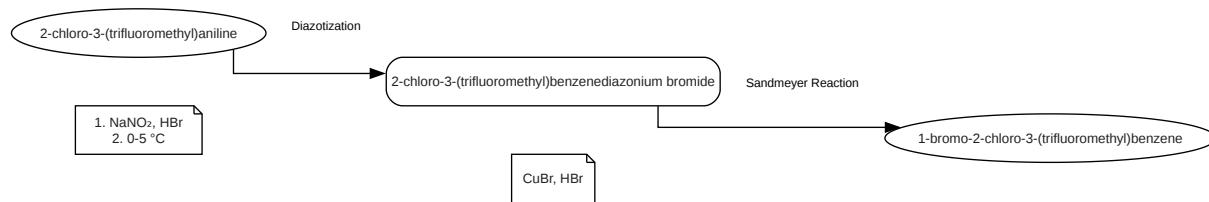
<sup>19</sup>F NMR: The fluorine NMR spectrum is expected to show a single sharp singlet for the -CF<sub>3</sub> group. The chemical shift will be in the typical range for benzotrifluorides.

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for a substituted benzene ring. Key expected absorptions include:

- C-H stretching of the aromatic ring (around 3100-3000 cm<sup>-1</sup>)
- C=C stretching of the aromatic ring (in the 1600-1400 cm<sup>-1</sup> region)[4]
- C-F stretching vibrations (typically strong bands in the 1350-1100 cm<sup>-1</sup> region)
- C-Cl stretching (in the 800-600 cm<sup>-1</sup> region)
- C-Br stretching (typically below 600 cm<sup>-1</sup>)

Mass Spectrometry: The mass spectrum will show a molecular ion peak ( $M^+$ ). Due to the presence of bromine and chlorine, characteristic isotopic patterns will be observed. Bromine has two common isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , in an approximate 1:1 ratio, which will result in an  $M+2$  peak of nearly equal intensity to the  $M^+$  peak. Chlorine has two common isotopes,  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$ , in an approximate 3:1 ratio, which will contribute to the  $M+2$  peak being about one-third the intensity of the  $M^+$  peak. The combination of these two halogens will produce a complex isotopic pattern for the molecular ion and any fragment ions containing both halogens. Common fragmentation patterns for halogenated benzenes include the loss of the halogen atoms and the trifluoromethyl group.

## Visualizations



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Caption: Proposed synthesis workflow for **3-Bromo-2-chlorobenzotrifluoride**.

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## References

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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)